Constitutional Isomerism: A Key Differentiator
4-Methyl-4-(piperidin-2-yl)pyrrolidin-2-one is a specific constitutional isomer featuring a methyl group at the C4 position of the pyrrolidin-2-one ring, which is itself linked at the 2-position of the piperidine ring. This precise atomic connectivity differentiates it from numerous other piperidinyl-pyrrolidinone analogs, such as 4-(piperidin-4-yl)pyrrolidin-2-one and 5-(piperidin-4-yl)pyrrolidin-2-one. The biological implications of such regioisomerism are often profound; a review of PI3Kδ inhibitors highlights that variations in the linker position and substitution pattern around the piperidine-pyrrolidinone core can result in potency differences spanning several orders of magnitude (e.g., IC50 values ranging from 2.3 nM to 102 nM for different optimized analogs) [1][2]. The unique 4-methyl, 2-piperidinyl substitution pattern of this compound constitutes a distinct molecular starting point that is not interchangeable with other isomers.
| Evidence Dimension | Constitutional Isomerism and Structure-Activity Relationship |
|---|---|
| Target Compound Data | Constitutional isomer: 4-Methyl substitution on pyrrolidin-2-one ring, linked at 2-position of piperidine ring. |
| Comparator Or Baseline | Constitutional isomers: 4-(piperidin-4-yl)pyrrolidin-2-one, 5-(piperidin-4-yl)pyrrolidin-2-one, and numerous others with different substitution patterns. |
| Quantified Difference | Not directly quantifiable for this specific compound, but the difference in biological activity between related regioisomers can be >40-fold in potency (e.g., IC50 of 2.3 nM vs 102 nM for PI3Kδ inhibitors) [1][2]. |
| Conditions | Binding affinity assays for PI3Kδ (fluorescence polarization) and cellular phosphorylation assays (AKT phosphorylation in Ri-1 cells) [1][2]. |
Why This Matters
Selection of the precise isomer is critical for SAR studies and for avoiding confounding results from an inactive or off-target active analog.
- [1] BindingDB Entry BDBM50394893 (CHEMBL2165502). Affinity Data: IC50 of 2.30 nM and 102 nM in different assays for a piperidinyl-pyrrolidinone derivative. View Source
- [2] BindingDB Entry BDBM50153594 (CHEMBL3774855). Affinity Data: EC50 of 34 nM and IC50 >50,000 nM for a piperidinyl-pyrrolidinone derivative. View Source
